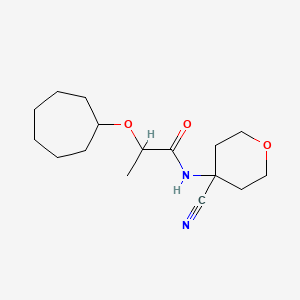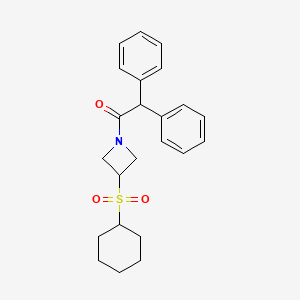
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone, also known as CX1739, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. CX1739 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning.
Scientific Research Applications
Synthesis and Structural Studies
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone and its derivatives have been a focal point in chemical research due to their diverse biological and pharmacological potencies. The synthesis of substituted azetidinones, derived from compounds with similar structural motifs, showcases the interest in exploring the pharmacological potentials of these compounds. The design of azetidinones, particularly those incorporating sulfonamide rings, is driven by their significance in medicinal chemistry as core skeletons in various naturally occurring alkaloids and pharmacologically active compounds (Jagannadham et al., 2019).
Molecular Recognition and Crystal Packing
The study of 4-sulfonyl β-lactams, closely related to the azetidinone class, reveals intriguing variations in crystal packing, governed by hydrogen bonding and hydrophobic interactions. These findings are pivotal for understanding molecular recognition in β-lactams, hinting at the structural versatility and potential application of these compounds in designing drugs with enhanced efficacy and selectivity (Basak et al., 2004).
Ring-Opening Polymerization
Research into the ring-opening polymerization (ROP) of N-sulfonyl aziridines, utilizing 2-azaallyl anions, highlights the potential for synthesizing primary amine-ended telechelic polyaziridines. This process demonstrates the utility of azetidinone and related structures in polymer science, providing a pathway to novel polymeric materials with specific end-group functionalities (Wang et al., 2019).
Catalytic Asymmetric Synthesis
The exploration of enantiopure azetidinone derivatives for catalytic asymmetric synthesis showcases their utility in achieving high enantioselectivity in chemical reactions. These compounds serve as effective catalysts for the asymmetric addition of organozinc reagents to aldehydes, demonstrating the potential of azetidinone derivatives in stereoselective synthesis (Wang et al., 2008).
Antimicrobial Activity
The synthesis and evaluation of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives for their antimicrobial activity illustrate the bioactive potential of azetidinone derivatives. These studies contribute to the search for new antimicrobial agents, highlighting the structural adaptability of azetidinones to target various microbial strains (Shah et al., 2014).
properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3S/c25-23(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)24-16-21(17-24)28(26,27)20-14-8-3-9-15-20/h1-2,4-7,10-13,20-22H,3,8-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCNGVDXCJBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2,2-diphenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

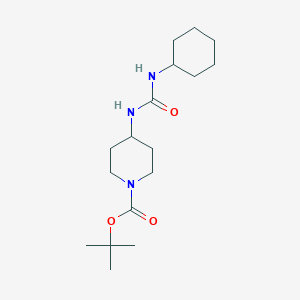
![2-(4-methylpiperazin-1-yl)-N-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)acetamide hydrochloride](/img/structure/B2607606.png)
![1-[(3-Nitrophenyl)methyl]azepane](/img/structure/B2607607.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2607608.png)
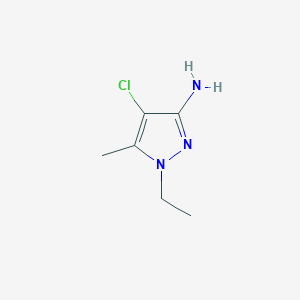

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2607611.png)
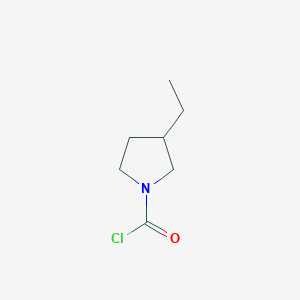
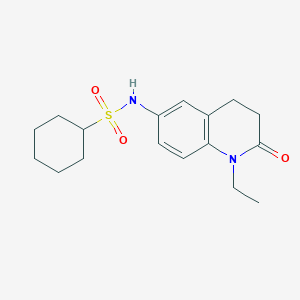
![5-acetamido-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2607615.png)
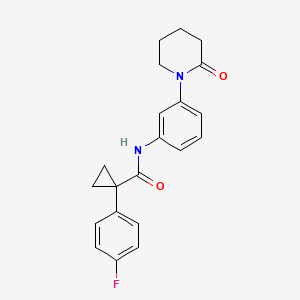
![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2607621.png)

